molecular formula C32H35FN2O B11541082 (4-fluorophenyl)(2,2,2',2',3,4,4'-heptamethyl-1,2,3,4-tetrahydro-4,6'-biquinolin-1'(2'H)-yl)methanone

(4-fluorophenyl)(2,2,2',2',3,4,4'-heptamethyl-1,2,3,4-tetrahydro-4,6'-biquinolin-1'(2'H)-yl)methanone

Cat. No.: B11541082
M. Wt: 482.6 g/mol
InChI Key: AHVFUWHJXQKDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone is a complex organic molecule characterized by its unique structural features It contains a fluorophenyl group and a heptamethyl-substituted biquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone typically involves multiple steps:

    Formation of the Biquinoline Core: The biquinoline core can be synthesized through a series of cyclization reactions starting from appropriate precursors such as substituted anilines and aldehydes. These reactions often require catalysts like Lewis acids and are conducted under reflux conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the biquinoline core reacts with 4-fluorobenzoyl chloride in the presence of a catalyst such as aluminum chloride.

    Methylation: The final step involves the methylation of the biquinoline core, which can be achieved using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biquinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways. The fluorophenyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism by which (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)(quinolin-1-yl)methanone: Lacks the heptamethyl substitution, resulting in different physical and chemical properties.

    (4-Chlorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone: Similar structure but with a chlorine atom instead of fluorine, which can affect reactivity and biological activity.

Uniqueness

The presence of the heptamethyl-substituted biquinoline core and the fluorophenyl group makes (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone unique

This detailed overview provides a comprehensive understanding of (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

Molecular Formula

C32H35FN2O

Molecular Weight

482.6 g/mol

IUPAC Name

(4-fluorophenyl)-[2,2,4-trimethyl-6-(2,2,3,4-tetramethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone

InChI

InChI=1S/C32H35FN2O/c1-20-19-30(3,4)35(29(36)22-12-15-24(33)16-13-22)28-17-14-23(18-25(20)28)32(7)21(2)31(5,6)34-27-11-9-8-10-26(27)32/h8-19,21,34H,1-7H3

InChI Key

AHVFUWHJXQKDDY-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC2=CC=CC=C2C1(C)C3=CC4=C(C=C3)N(C(C=C4C)(C)C)C(=O)C5=CC=C(C=C5)F)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.